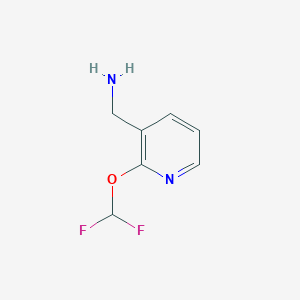

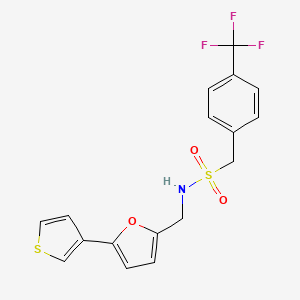

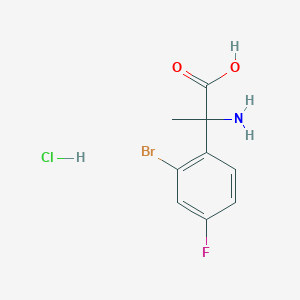

(2-(Difluoromethoxy)pyridin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Difluoromethoxy)pyridin-3-yl)methanamine, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a small molecule that belongs to the class of pyridine derivatives and is used as a tool compound for studying the function of certain receptors in the central nervous system.

Applications De Recherche Scientifique

Catalysis and Ligand Synthesis : (2-(Difluoromethoxy)pyridin-3-yl)methanamine derivatives have been synthesized and used in catalysis. For instance, palladacycles derived from related compounds show good activity and selectivity in catalytic applications (Roffe et al., 2016).

Complex Chemistry for Biological Sensing : Derivatives of related pyridine compounds have been used as ligands in complex chemistry. These have applications in luminescent lanthanide compounds for biological sensing and in iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Photocytotoxicity in Red Light : Iron(III) complexes derived from (2-(Difluoromethoxy)pyridin-3-yl)methanamine-related compounds have been developed for imaging and photocytotoxic applications in red light. These complexes are ingested in the nucleus of HeLa and HaCaT cells and interact with DNA, forming hydroxyl radicals (Basu et al., 2014).

Catalyzed Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines : Ammonium bifluoride, a related compound, has been used to catalyze the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. This demonstrates the utility of these compounds in the synthesis of heterocyclic compounds (Lassagne et al., 2015).

Hydroxylation of Alkanes : Diiron(III) complexes involving related ligands have been studied for their catalytic activity in the hydroxylation of alkanes, serving as functional models for methane monooxygenases. This illustrates their potential in the field of catalysis and enzyme modeling (Sankaralingam & Palaniandavar, 2014).

Enhancement of Outer Sphere Electron Transfer : Studies on the photochemistry of complexes related to (2-(Difluoromethoxy)pyridin-3-yl)methanamine have revealed their capability in enhancing the rate of outer sphere electron transfer, which is significant in the study of photochemical reactions (Draksharapu et al., 2012).

Propriétés

IUPAC Name |

[2-(difluoromethoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZZQITJAAYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)

![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)

![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)